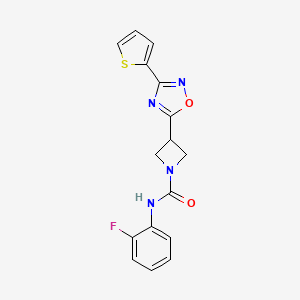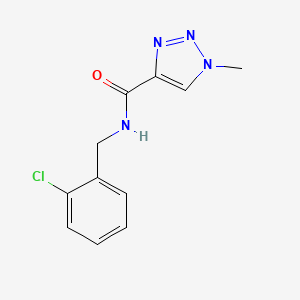
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O4S2 and its molecular weight is 520.06. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Anti-enzymatic Potential
Compounds structurally related to the given chemical have been designed and synthesized, showcasing significant antibacterial screening against certain strains of gram-negative and gram-positive bacteria. These compounds also demonstrated enzyme inhibition capabilities, albeit with low potential against specific enzymes like lipoxygenase (LOX). This highlights their potential use in developing treatments targeting bacterial infections and modulating enzymatic pathways (Nafeesa et al., 2017).
Antimicrobial and Anti-urease Activities
Novel compounds incorporating sulphonylacetamide groups have shown promising antibacterial activities against various bacterial strains, including Bacillus subtiles, Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, Salmonella typhae, and Pseudomonas aeruginosa. Furthermore, certain derivatives exhibited excellent urease inhibition, suggesting a potential application in treating diseases related to urease-producing pathogens (Noreen et al., 2015).
Antithrombotic Properties
Related research on thrombin inhibitors, which share structural similarities with the compound of interest, has demonstrated potent oral antithrombotic properties in animal models. This suggests a possible application in the development of new therapeutic agents for preventing thrombosis (Lorrain et al., 2003).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, indicating the potential of these compounds in cancer treatment. One compound, in particular, was found to be the most potent against breast cancer cell lines, underscoring the therapeutic potential of sulfonylacetamide derivatives in oncology (Ghorab et al., 2015).
Structural and Electronic Properties
The synthesis of compounds with sulphonylacetamide moieties and their subsequent analysis using Density Functional Theory (DFT) provides insights into their structural properties and reactivity. Such studies are crucial for understanding how these compounds interact at the molecular level, paving the way for the design of more effective drugs and materials (Noreen et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butylbenzenesulfonyl chloride with 2-thiouracil to form 5-((4-butylphenyl)sulfonyl)-2-thiouracil. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-((5-((4-butylphenyl)sulfonyl)-2-thioxo-1,3-thiazolidin-3-yl)thio)acetate. The final compound is obtained by reacting ethyl 2-((5-((4-butylphenyl)sulfonyl)-2-thioxo-1,3-thiazolidin-3-yl)thio)acetate with 4-chlorophenethylamine followed by hydrolysis of the ethyl ester group.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-thiouracil", "ethyl chloroacetate", "4-chlorophenethylamine" ], "Reaction": [ "4-butylbenzenesulfonyl chloride + 2-thiouracil → 5-((4-butylphenyl)sulfonyl)-2-thiouracil", "5-((4-butylphenyl)sulfonyl)-2-thiouracil + ethyl chloroacetate → ethyl 2-((5-((4-butylphenyl)sulfonyl)-2-thioxo-1,3-thiazolidin-3-yl)thio)acetate", "ethyl 2-((5-((4-butylphenyl)sulfonyl)-2-thioxo-1,3-thiazolidin-3-yl)thio)acetate + 4-chlorophenethylamine → 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide", "Hydrolysis of ethyl ester group in 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide" ] } | |
CAS番号 |
1223980-82-2 |
製品名 |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide |
分子式 |
C24H26ClN3O4S2 |
分子量 |
520.06 |
IUPAC名 |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C24H26ClN3O4S2/c1-2-3-4-17-7-11-20(12-8-17)34(31,32)21-15-27-24(28-23(21)30)33-16-22(29)26-14-13-18-5-9-19(25)10-6-18/h5-12,15H,2-4,13-14,16H2,1H3,(H,26,29)(H,27,28,30) |
InChIキー |
HLGAXXNDWXIZSV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCCC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)
![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol](/img/structure/B2589785.png)
![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)
![1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2589788.png)
![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2589790.png)
![1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2589793.png)

![4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid](/img/structure/B2589800.png)
![Diethyl 2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedioate](/img/structure/B2589801.png)
![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2589808.png)